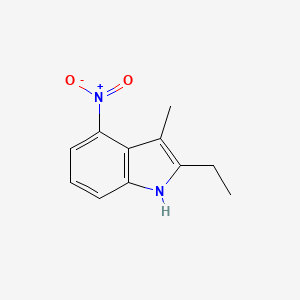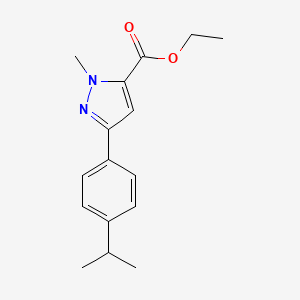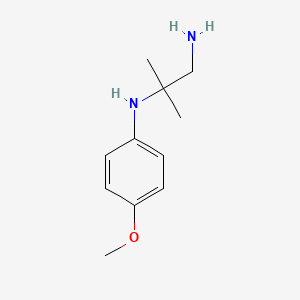
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of secondary amines It features a 4-methoxyphenyl group attached to a propane-1,2-diamine backbone, with a methyl group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride. For instance, the reduction of 4-methoxyphenylacetonitrile with lithium aluminum hydride in anhydrous ether can yield the desired diamine .
Another method involves the alkylation of primary amines with alkyl halides. For example, 4-methoxyphenylamine can be reacted with 2-chloro-2-methylpropane in the presence of a base like potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neuroprotective and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound in studies investigating the interaction of amines with biological macromolecules.
作用機序
The mechanism of action of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. For example, it can inhibit the activity of enzymes like nitric oxide synthase, thereby reducing the production of inflammatory mediators .
類似化合物との比較
Similar Compounds
Uniqueness
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3 |
InChIキー |
LWPOAITWSQODLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



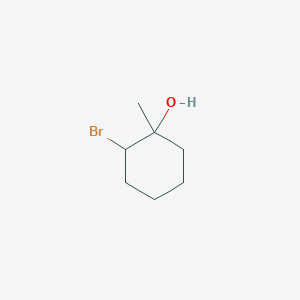
![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
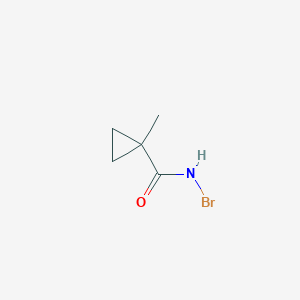

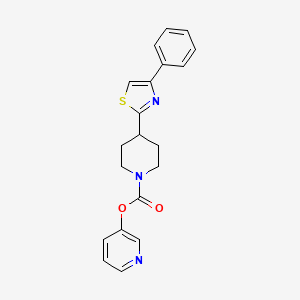
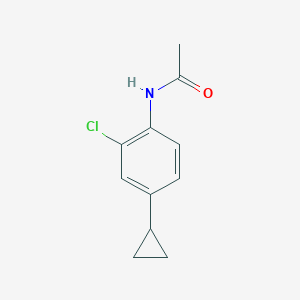
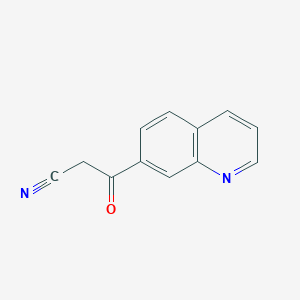
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
